molecular formula C20H25N3O2S B6101524 N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide

N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide

カタログ番号 B6101524
分子量: 371.5 g/mol
InChIキー: WTSUILGJCQZOQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

作用機序

N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK activity, this compound blocks downstream signaling pathways and ultimately leads to decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects
This compound has been shown to effectively inhibit BTK activity in both in vitro and in vivo models. This inhibition leads to decreased survival and proliferation of B-cells, which is a key hallmark of B-cell malignancies. This compound has also been shown to have minimal off-target effects, suggesting that it may be a safe and effective therapeutic agent for the treatment of B-cell malignancies.

実験室実験の利点と制限

One advantage of N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide is its selectivity for BTK, which reduces the likelihood of off-target effects. Additionally, this compound has shown promise in preclinical models of B-cell malignancies, suggesting that it may be an effective therapeutic agent. However, one limitation of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several future directions for research on N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide. One area of interest is the potential use of this compound in combination with other therapeutic agents for the treatment of B-cell malignancies. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, research on the mechanism of action of this compound may provide insights into the development of new therapeutic agents for the treatment of B-cell malignancies.

合成法

The synthesis of N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide involves several steps, including the coupling of 3-pyridinylmethanol with 3-(bromomethyl)thiophene to form the intermediate 3-(3-pyridinylmethyl)thiophene. This intermediate is then reacted with 1-(3-bromoacetyl)-4-piperidinone to produce the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.

科学的研究の応用

N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased survival and proliferation of B-cells. In vivo studies using mouse models of chronic lymphocytic leukemia and non-Hodgkin's lymphoma have demonstrated that this compound can effectively reduce tumor growth and prolong survival.

特性

IUPAC Name

N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c24-19(22-14-18-2-1-8-21-13-18)4-3-16-5-9-23(10-6-16)20(25)12-17-7-11-26-15-17/h1-2,7-8,11,13,15-16H,3-6,9-10,12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSUILGJCQZOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。